molecular formula C13H11NO4 B2930152 Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate CAS No. 120103-71-1

Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate

Cat. No. B2930152
CAS RN: 120103-71-1
M. Wt: 245.234
InChI Key: BBQIABZDLCFQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate is a chemical compound with the molecular formula C13H11NO4. It is an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate consists of a pyrrolidine-2,5-dione (also known as a maleimide) group attached to a benzoate ester group . The exact structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate has a molecular weight of 245.234. Additional physical and chemical properties are not detailed in the available resources.

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate is not detailed in the available resources, related compounds have been studied for their anticonvulsant properties. These studies suggest that the mechanism of action may involve inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Future Directions

The future directions for research on Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate and related compounds may involve further exploration of their anticonvulsant properties and potential applications in the treatment of neurological disorders .

properties

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-18-13(17)9-5-3-4-6-10(9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQIABZDLCFQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.